(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-bromophenyl)methanone
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Description
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-bromophenyl)methanone is a useful research compound. Its molecular formula is C13H13BrN4O and its molecular weight is 321.178. The purity is usually 95%.
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Biological Activity
The compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-bromophenyl)methanone is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves a multi-step process that integrates the triazole and pyrrolidine moieties. The general synthetic route may include:
- Formation of the Triazole Ring : Utilizing azide and alkyne coupling reactions under copper(I) catalysis.
- Pyrrolidine Formation : Employing appropriate amines and carbonyl compounds.
- Final Coupling : Combining the triazole and pyrrolidine components with a bromophenyl group through a methanone linkage.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- A series of triazole derivatives demonstrated significant cytotoxicity against various cancer cell lines including HCT116 and MDA-MB231, with IC50 values indicating potent activity (IC50 values as low as 42.5 µg/mL) .
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
8b | MDA-MB231 | 42.5 |
8o | HCT116 | 64.3 |
8n | Mia-PaCa2 | 68.4 |
These findings suggest that modifications in the structure of triazole-pyrrolidine derivatives can significantly enhance their anticancer efficacy.
The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets such as enzymes or receptors. The presence of the triazole ring may facilitate coordination with metal ions, influencing enzymatic activity or cellular signaling pathways .
Case Studies
Several studies have investigated the biological activities of related compounds:
- Anticonvulsant Activity : A related pyrrolidine derivative exhibited significant anticonvulsant properties in animal models, suggesting that the triazole-pyrrolidine framework may confer neuroprotective effects .
-
Cholinesterase Inhibition : Some derivatives have been identified as selective inhibitors of butyrylcholinesterase (BChE), which is relevant for treating neurodegenerative diseases like Alzheimer's .
Compound BChE Inhibition (%) Compound 9 85% Compound 23 78%
Properties
IUPAC Name |
(3-bromophenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O/c14-11-3-1-2-10(8-11)13(19)17-6-4-12(9-17)18-7-5-15-16-18/h1-3,5,7-8,12H,4,6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOOELMQVYEZJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.